molecular formula C18H19NO7 B1233050 Glyfoline CAS No. 82354-35-6

Glyfoline

Cat. No. B1233050
CAS RN: 82354-35-6
M. Wt: 361.3 g/mol
InChI Key: IHSANOPPEBGTGL-UHFFFAOYSA-N
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Description

Glyfoline is an antineoplastic 9-acridone alkaloid isolated from Glycosmis citrifolia . It has been found to exhibit potent antitumor activity in mice bearing murine and human solid tumors .


Synthesis Analysis

The synthesis of Glyfoline involves the condensation of 4-benzyloxy-3-methoxyanthranilic acid with 5-iodo-1,2,3,4-tetramethoxybenzene, which results in 6-benzyloxy-1,2,3,4,5-pentamethoxy-9-acridone. This compound is then converted into Glyfoline via N-methylation, selective de-O-methylation, and debenzylation .


Molecular Structure Analysis

The Glyfoline molecule contains a total of 45 atoms. There are 19 Hydrogen atoms, 18 Carbon atoms, 1 Nitrogen atom, and 7 Oxygen atoms .

Scientific Research Applications

1. Glyfoline in Cancer Cell Studies

Glyfoline has been identified as an antineoplastic agent with significant efficacy against various murine and human solid tumors. Research has focused on its mechanism of action, particularly its interaction with cancer cells. For instance, Su et al. (2000) synthesized a biotinylated form of glyfoline (B-Gly) to visualize its binding sites in nasopharyngeal carcinoma (NPC) cells. The study revealed glyfoline's binding to the inner membrane of mitochondria, suggesting a targeted mechanism of action against cancer cells (Su, Lin, Chen, & Huang, 2000). Additionally, Wu et al. (2009) found that glyfoline induced mitotic catastrophe and apoptosis in cancer cells, which points to its potential as a therapeutic agent in oncology (Wu, Yen, Ho, Su, & Yih, 2009).

2. Glyfoline's Effects on Mitotic Spindles

Further investigation into glyfoline's effects on cancer cells revealed its action on mitotic spindles. Wu et al. (2007) observed that glyfoline altered the function of mitotic spindles, leading to cell cycle arrest at mitosis and subsequent apoptosis in cancer cells. This finding enhances our understanding of glyfoline’s cytotoxic effects and provides insights into its potential application in cancer therapy (Wu, Yen, Su, & Yih, 2007).

3. Glyfoline and Cytochrome C Release

Su et al. (2005) studied glyfoline's mechanism of action in nasopharyngeal carcinoma, focusing on the release of cytochrome c from mitochondria into the cytosol. This process induces apoptotic changes and arrests cell cycle progression, highlighting glyfoline's selective affinity for tumor cells over normal cells (Su, Huang, Wang, Wu, & Lin, 2005).

properties

IUPAC Name

1,6-dihydroxy-2,3,4,5-tetramethoxy-10-methylacridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO7/c1-19-11-8(6-7-9(20)15(11)23-2)13(21)10-12(19)16(24-3)18(26-5)17(25-4)14(10)22/h6-7,20,22H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSANOPPEBGTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2OC)O)C(=O)C3=C1C(=C(C(=C3O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231706
Record name Glyfoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glyfoline

CAS RN

82354-35-6
Record name Glyfoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082354356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyfoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120
Citations
YC Wu, WY Yen, HY Ho, TL Su… - International journal of …, 2010 - Wiley Online Library
… Glyfoline exhibits cytotoxic activity in vitro and antitumor activity in mice … that glyfoline inhibited cell growth and induced accumulation of mitotic cells in human cancer cell lines. Glyfoline …
Number of citations: 19 onlinelibrary.wiley.com
TL Su, B Kohler, TC Chou, MW Chun… - Journal of medicinal …, 1992 - ACS Publications
… To study the SAR of glyfoline analogues, substituent (s) at Cl and C-6 and at the heterocyclic nitrogen of glyfoline nucleus were modified. Nitro-and amino-substituted glyfoline …
Number of citations: 59 pubs.acs.org
TL Su, CT Lin, CH Chen, HM Huang - Bioconjugate Chemistry, 2000 - ACS Publications
… when they were treated with glyfoline (3). Moreover, we found that glyfoline may damage tumor cells at the G2/M phase. Hence, the action mechanism of glyfoline is novel and is quite …
Number of citations: 8 pubs.acs.org
TL Su, K Dziewiszek, TS Wu - Tetrahedron letters, 1991 - Elsevier
… then converted into glyfoline (1) via N-methylation, selective de-O-methylation, and debenzylation. The synthetic glyfoline (1) is identical with an authentic sample isolated from plant. …
Number of citations: 15 www.sciencedirect.com
CT LIN - Medicinal Chemistry Research, 2000 - ntur.lib.ntu.edu.tw
… glyfoline : hydrochloride salts of 6-O-(N,N- dimethylaminoalkyl) glyfoline (Type 1), triethanolamine salts of glyfoline-6-O-alkylcarboxylate (Type 2), and hydrochloride salts of glyfoline-6-O…
Number of citations: 5 ntur.lib.ntu.edu.tw
YC Wu, WY Yen, TL Su, LH Yih - Cancer Research, 2008 - AACR
… We found that Glyfoline inhibited cell growth in vitro and … However, Glyfoline neither inhibited nor stabilize in vivo … were arrested at mitosis by Glyfoline. These results demonstrated that …
Number of citations: 0 aacrjournals.org
YC Wu, WY Yen, TL Su, LH Yih - Molecular Cancer Therapeutics, 2007 - AACR
… that Glyfoline inhibited cell growth in vitro in a variety of human cancer cell lines with IC 50 ranged from 10 to 50 μM. Flow cytometry analysis showed that Glyfoline … However, Glyfoline …
Number of citations: 0 aacrjournals.org
TL Su, HM Huang, CK Wang, HC Wu, CT Lin - Planta Med 71, 28 …, 2005 - ir.sinica.edu.tw
Antineoplastic glyfoline induces apoptosis of nasopharyngeal carcinoma cells | Scholars … Title: Antineoplastic glyfoline induces apoptosis of nasopharyngeal carcinoma cells Authors…
Number of citations: 0 ir.sinica.edu.tw
TL Su, HM Huang, CT Lin - Planta Med, 2005 - ntur.lib.ntu.edu.tw
… 題名: Cytochrome C release induces apoptosis of nasopharyngeal carcinoma by antitumor glyfoline …
Number of citations: 0 ntur.lib.ntu.edu.tw
F Charmantray, A Martelli - Current pharmaceutical design, 2001 - ingentaconnect.com
… Glyfoline and congeners were studied in detail by Su et al [37, 38]. The syntheses of glyfoline … From all the compounds tested in this study, glyfoline remains the most active molecule of …
Number of citations: 243 www.ingentaconnect.com

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